molecular formula C8H11BN2O3 B3309986 6-(Ethylcarbamoyl)pyridin-3-ylboronic acid CAS No. 944794-82-5

6-(Ethylcarbamoyl)pyridin-3-ylboronic acid

Cat. No.: B3309986
CAS No.: 944794-82-5
M. Wt: 194 g/mol
InChI Key: KPFXJXXKUBFCRT-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds as Versatile Building Blocks in Organic Synthesis

Organoboron compounds have secured a central role in modern organic synthesis, largely due to their remarkable versatility as synthetic intermediates. researchgate.netdergipark.org.trrsc.org These compounds, characterized by a carbon-boron bond, are prized for their stability, low toxicity, and broad functional group tolerance, making them compatible with a wide array of reaction conditions. rsc.orgsmolecule.com Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. researchgate.netfujifilm.com This reaction, along with other transformations such as Chan-Lam-Evans C-N/C-O coupling, has made organoboron compounds, particularly boronic acids and their esters, fundamental building blocks in the construction of pharmaceuticals, agrochemicals, and advanced materials. smolecule.comorgsyn.org The boronic acid functional group is readily converted to other functionalities, further expanding its synthetic potential. researchgate.net

Overview of Pyridylboronic Acids as Key Heterocyclic Intermediates and Scaffolds

Pyridylboronic acids are a significant subclass of heterocyclic boronic acids that incorporate a pyridine (B92270) ring. This feature imparts unique electronic properties and allows for their use in creating complex nitrogen-containing architectures, which are prevalent in many biologically active compounds. smolecule.comgoogle.com The presence of the nitrogen atom in the pyridine ring can influence the reactivity of the boronic acid and provides a site for potential coordination or further functionalization. Pyridylboronic acids are key intermediates in the synthesis of biaryl and heteroarylpyridines, which are scaffolds of interest in medicinal chemistry and materials science. researchgate.netresearchgate.net Despite their utility, the synthesis and stability of certain pyridylboronic acids can be challenging, particularly for 2-pyridylboronic acids which are prone to protodeboronation. google.comnih.gov However, 3- and 4-pyridylboronic acids generally exhibit greater stability. nih.gov

Properties of Selected Pyridylboronic Acids
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
3-Pyridinylboronic acid1692-25-7C₅H₆BNO₂122.92
(6-Bromopyridin-3-yl)boronic acid223463-14-7C₅H₅BBrNO₂201.82
(6-(Ethylthio)pyridin-3-yl)boronic acid1217501-38-6C₇H₁₀BNO₂S183.04
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid1217340-94-7C₇H₉BN₂O₃179.97
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid1093115-76-4C₁₀H₁₅BN₂O₃222.05
6-(Ethylcarbamoyl)pyridin-3-ylboronic acid944794-82-5C₈H₁₁BN₂O₃194.00

Structural Features and Electronic Influences of the Pyridine and Ethylcarbamoyl Moieties on Boronic Acid Reactivity

The reactivity of this compound is dictated by the electronic interplay between the pyridine ring, the ethylcarbamoyl group, and the boronic acid moiety. The pyridine ring is an electron-withdrawing heterocycle due to the higher electronegativity of the nitrogen atom compared to carbon. arkat-usa.org This electron-withdrawing nature generally deactivates the ring towards electrophilic aromatic substitution but can influence the acidity and reactivity of the boronic acid group.

The ethylcarbamoyl group, -C(O)NHCH₂CH₃, is also an electron-withdrawing group due to the presence of the carbonyl. The placement of this group at the 6-position of the pyridine ring further modulates the electronic properties of the molecule. The combined electron-withdrawing effects of the pyridine nitrogen and the carbamoyl (B1232498) group are expected to increase the Lewis acidity of the boron atom in the boronic acid at the 3-position. This increased acidity can impact its reactivity in cross-coupling reactions. The specific nature of the substituent on the carbamoyl nitrogen (in this case, an ethyl group) can also have subtle steric and electronic effects.

Evolution of Synthetic Strategies for Organoboron Compounds and Pyridine Derivatives

The synthesis of organoboron compounds has evolved significantly over the years. Early methods often involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate (B1201080) esters. smolecule.com While still in use, these methods can have limitations regarding functional group compatibility.

More recent advancements have led to the development of palladium-catalyzed cross-coupling reactions for the synthesis of aryl- and heteroarylboronic esters, a process known as Miyaura borylation. This method involves the reaction of an aryl or heteroaryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. Another modern approach is the iridium- or rhodium-catalyzed C-H borylation, which allows for the direct conversion of a C-H bond to a C-B bond, offering high atom economy.

The synthesis of substituted pyridines has also seen significant progress, moving beyond classical condensation reactions to include a variety of cross-coupling methodologies. researchgate.net The Suzuki-Miyaura reaction itself is a powerful tool for the synthesis of functionalized pyridines, where a pyridylboronic acid is coupled with a suitable halide. researchgate.netresearchgate.net

Properties

IUPAC Name

[6-(ethylcarbamoyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-2-10-8(12)7-4-3-6(5-11-7)9(13)14/h3-5,13-14H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFXJXXKUBFCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)NCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Ethylcarbamoyl Pyridin 3 Ylboronic Acid and Analogous Pyridylboronic Architectures

Halogen-Metal Exchange and Subsequent Borylation Strategies

The halogen-metal exchange followed by borylation is a foundational and frequently employed method for preparing pyridylboronic acids and their esters. arkat-usa.org This strategy is often considered the most reliable and cost-effective for large-scale preparations. arkat-usa.org The general process involves the reaction of a halopyridine with an organometallic reagent, typically an organolithium or organomagnesium compound, to generate a pyridyl-metal intermediate, which is then quenched with a boron electrophile. arkat-usa.orgwikipedia.org

The success of the halogen-metal exchange strategy hinges on the ability to perform the metallation at a specific, desired position on the pyridine (B92270) ring. The regioselectivity of this reaction is highly dependent on the nature of the halogen, the organometallic reagent used, and the reaction conditions. znaturforsch.com

Generally, the ease of exchange follows the trend I > Br >> Cl, F. arkat-usa.orgwikipedia.org Iodopyridines and bromopyridines readily undergo metal-halogen exchange, providing good yields of the corresponding organometallic intermediates. arkat-usa.org In contrast, chloropyridines are significantly less reactive and often require harsher conditions or more reactive reagents. arkat-usa.org

For di-substituted halopyridines, regioselectivity can often be achieved by exploiting the differential reactivity of the halogens. For instance, in the synthesis of 2-bromo-5-pyridylboronic acid from 2,5-dibromopyridine, the bromine at the 5-position is more susceptible to lithium-bromine exchange than the one at the 2-position, allowing for selective functionalization. dur.ac.uk Similarly, bromine-magnesium exchange reactions on 2,3- and 2,5-dibromopyridines can proceed with complete regioselectivity. researchgate.net The choice of the organometallic reagent is also crucial; kinetically active bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve unusual regioselectivities, such as the magnesiation of 2,6-dichloropyridine (B45657) at the 4-position. znaturforsch.com

Table 1: Regioselectivity in the Metallation of Various Halopyridine Precursors

Precursor Reagent Position of Metallation Product Type Reference
3-Bromopyridine n-BuLi C3 3-Lithiopyridine orgsyn.org
2,5-Dibromopyridine n-BuLi C5 2-Bromo-5-lithiopyridine dur.ac.uk
2,3-Dibromopyridine iPrMgCl C3 2-Bromo-3-pyridylmagnesium researchgate.net
3,5-Dibromopyridine TMPMgCl·LiCl C2 3,5-Dibromo-2-magnesiated pyridine znaturforsch.com
2,6-Dichloropyridine TMPMgCl·LiCl C4 2,6-Dichloro-4-magnesiated pyridine znaturforsch.com

Following the formation of the pyridyl-organometallic intermediate, the reaction is quenched with an appropriate boron-containing electrophile to form the desired carbon-boron bond. The choice of the boron source and the quenching conditions are critical for maximizing the yield and purity of the final pyridylboronic acid or ester.

Commonly used boron sources include trialkyl borates, such as trimethyl borate (B1201080) B(OMe)₃ or triisopropyl borate B(OiPr)₃. orgsyn.orgarkat-usa.org An important optimization involves an "in situ quench" protocol. In this procedure, the organolithium reagent (e.g., n-butyllithium) is added to a solution already containing both the halopyridine precursor and the trialkyl borate at low temperatures (e.g., -40°C to -78°C). orgsyn.org This technique is effective because the rate of lithium-halogen exchange is significantly faster than the rate of reaction between the organolithium reagent and the borate ester, thus minimizing side reactions. orgsyn.org

After the initial borylation, an acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid. The pH of the aqueous solution during workup is a critical parameter; adjusting the pH to around 7.0-7.7 is often necessary to precipitate the product while keeping impurities in solution. orgsyn.org Alternatively, the intermediate boronate ester can be reacted with reagents like pinacol (B44631) to form stable, easily purified pyridylboronic acid pinacol esters. orgsyn.org

Table 2: Influence of Boron Source and Conditions on Pyridylboronic Acid Synthesis

Halopyridine Metallating Agent Boron Source Key Conditions Product Yield Reference
3-Bromopyridine n-BuLi Triisopropyl borate In situ quench at -40°C in THF/toluene 3-Pyridylboronic acid 87% orgsyn.orgresearchgate.net
Bromo-pyridines iPrMgCl Diethylmethoxyborane Reaction at 0-25°C Dialkylpyridylboranes N/A researchgate.net
2,5-Dibromopyridine n-BuLi Trimethyl borate Quench at -75°C 2-Bromo-5-pyridylboronic acid 65% dur.ac.uk

Directed Ortho-Metallation (DoM) Approaches for Pyridine Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu The method relies on a directing group (DG) on the pyridine ring, which coordinates to the organometallic base and directs deprotonation to the adjacent ortho position. baranlab.org This approach circumvents the need for a pre-installed halogen, instead activating a C-H bond directly.

A wide variety of functional groups can serve as DGs, with their effectiveness generally correlating with their Lewis basicity and ability to coordinate the metal cation of the base. baranlab.org For pyridine systems, strong directing groups are particularly important to overcome potential side reactions like nucleophilic addition of the base to the electron-deficient ring. harvard.edu

The ethylcarbamoyl group in the target molecule, 6-(Ethylcarbamoyl)pyridin-3-ylboronic acid, is an excellent example of a powerful amide-based directing group. Amides (CONR₂) and carbamates (OCONR₂) are among the most effective DGs. harvard.edubaranlab.orgnih.gov When such a group is present on a pyridine ring, treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) or lithium diisopropylamide (LDA) selectively removes a proton from the position ortho to the DG. harvard.edunih.gov For a precursor like N-ethyl-5-bromonicotinamide, a DoM strategy could potentially be used to install the boronic acid group at the C4 position, guided by the ethylcarbamoyl DG.

Table 3: Common Directing Groups for Pyridine Functionalization via DoM

Directing Group (DG) Position on Pyridine Position of Metallation Base Reference
-CONEt₂ (Carboxamide) 3 C2 or C4 LDA or s-BuLi nih.gov
-OCONEt₂ (Carbamate) 2 C3 s-BuLi/TMEDA harvard.edu
-Cl 3 C4 LDA znaturforsch.com
-F 3 C4 LDA nih.gov
-OCH₃ 2 C3 n-BuLi baranlab.org

Once the pyridine ring has been regioselectively deprotonated via DoM (a metal-hydrogen exchange), the resulting pyridyl anion is trapped with a boron electrophile in a manner analogous to the halogen-metal exchange pathway. The entire sequence can often be performed in a one-pot protocol, which is highly efficient. nih.gov

For example, a pyridyl carboxamide can be treated with LDA to generate the ortho-lithiated species, which is then quenched in situ with triisopropyl borate. nih.gov This DoM-boronation sequence provides a direct route to the corresponding pyridylboronic acid, avoiding the often difficult isolation of unstable pyridylboronic acid intermediates. nih.gov The choice of base is critical; highly hindered bases like TMPMgCl·LiCl have proven effective for the directed metallation of electron-poor heteroarenes containing sensitive functional groups. harvard.edu

Palladium-Catalyzed Cross-Coupling Reactions for C-B Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a third major pathway to pyridylboronic acids and their esters. arkat-usa.org This method involves the reaction of a halopyridine or pyridyl triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. arkat-usa.orgnih.gov

This approach offers several advantages, including mild reaction conditions and excellent functional group tolerance. mit.edu The choice of ligand for the palladium catalyst is crucial for achieving high yields and can influence the reaction's scope. arkat-usa.orgmit.edu Common catalyst systems include PdCl₂(dppf) or combinations of a palladium source like Pd(dba)₂ with phosphine (B1218219) ligands such as PPh₃ or PCy₃. arkat-usa.orgnih.gov A variety of halopyridines, including those with electron-withdrawing groups like cyano or ester functionalities, are suitable substrates for this transformation. arkat-usa.org The reaction typically produces the corresponding pyridylboronic ester directly, which is often more stable and easier to handle than the free boronic acid. researchgate.net

Table 4: Examples of Palladium-Catalyzed Borylation of Halopyridines

Halopyridine Substrate Boron Reagent Catalyst / Ligand Base / Solvent Yield (%) Reference
3-Bromopyridine B₂pin₂ PdCl₂(dppf) KOAc / DMF 99 arkat-usa.org
3-Chloropyridine B₂pin₂ Pd(dba)₂ / PCy₃ KOAc / Dioxane 82 arkat-usa.org
4-Chloro-2-methoxypyridine B₂pin₂ Pd₂(dba)₃ / SPhos KOAc / Dioxane 77 arkat-usa.org
4-Bromo-2-(dimethylamino)pyridine B₂pin₂ Pd₂(dba)₃ / PCy₃ KOAc / Dioxane 74 arkat-usa.org
3-Bromo-6-cyanopyridine B₂pin₂ PdCl₂(dppf) KOAc / DMSO 64 arkat-usa.org
3-Bromo-5-(ethoxycarbonyl)pyridine B₂pin₂ PdCl₂(dba)₃ / PCy₃ KOAc / DMF 30 arkat-usa.org

Borylation of Halopyridines with Diboron Reagents

The palladium-catalyzed borylation of aryl and heteroaryl halides, often referred to as the Miyaura borylation, stands as a cornerstone for the synthesis of boronic acids and their esters. researchgate.netresearchgate.net This method involves the cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂Pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄). researchgate.netnih.gov The reaction is highly valued for its functional group tolerance, allowing for the preparation of complex molecules. researchgate.net For instance, arylboronates bearing sensitive groups like carbonyls, cyano, and nitro groups can be prepared under the mild conditions of this reaction. researchgate.net

A typical approach involves reacting a halopyridine (chloro-, bromo-, or iodo-pyridine) with a diboron reagent in the presence of a palladium catalyst and a base. researchgate.netnih.gov The use of tetrakis(dimethylamino)diboron (B157049) has also been reported as a more atom-economical alternative to B₂Pin₂, as it is a direct precursor and avoids the generation of pinacol waste. nih.gov

Table 1: Typical Conditions for Palladium-Catalyzed Borylation of Halopyridines
ComponentExamplePurpose/CommentReference
HalopyridineAryl/Heteroaryl Chlorides, Bromides, TriflatesElectrophilic coupling partner. Chlorides are often preferred for cost-effectiveness. researchgate.netnih.gov
Diboron ReagentBis(pinacolato)diboron (B₂Pin₂), Tetrahydroxydiboron (B₂(OH)₄)Source of the boryl group. researchgate.netnih.gov
CatalystPdCl₂(dppf), XPhos-Pd-G2Facilitates the oxidative addition and reductive elimination cycle. researchgate.netnih.gov
Liganddppf, XPhosStabilizes the palladium center and promotes efficient catalysis. nih.gov
BasePotassium Acetate (B1210297) (KOAc), Triethylamine (B128534) (Et₃N)Essential for the catalytic cycle, particularly the reductive elimination step. The choice of base can influence selectivity. researchgate.netnih.gov
SolventMethanol, Ethanol, DioxaneSolubilizes reactants and influences reaction rates. nih.gov

Ligand and Catalyst System Optimization for Efficient Conversion

The efficiency of the palladium-catalyzed borylation is highly dependent on the choice of ligand and catalyst. nih.gov The development of specialized ligands, such as bulky, electron-rich phosphines like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), has been crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov The combination of a second-generation palladium precatalyst (e.g., XPhos-Pd-G2) with an appropriate ligand allows for low catalyst loading (as low as 0.5 mol%) and efficient conversion. nih.gov

Optimization studies have shown that the choice of base is also critical; for example, triethylamine has been found to be effective for the selective formation of the carbon-boron bond. researchgate.net Furthermore, developing quinoline-based ligands has been shown to effectively promote Pd-catalyzed borylation of C(sp³)–H bonds, highlighting a different mechanistic pathway and redox chemistry compared to traditional Iridium- and Rhodium-catalyzed methods. nih.gov This suggests that a deep understanding of the interplay between the metal center, ligand, substrate, and base is necessary to optimize the synthesis of specific pyridylboronic acid targets. nih.govnih.gov

Iridium- and Rhodium-Catalyzed C-H and C-F Borylation Methods

As an alternative to the cross-coupling of halopyridines, the direct C-H borylation catalyzed by transition metals, particularly iridium, has become a powerful tool for creating aryl and heteroaryl boronates. researchgate.netrsc.org This methodology avoids the need for pre-halogenated substrates, offering a more atom-economical route. However, the application to pyridyl systems can be challenging due to the Lewis basicity of the pyridine nitrogen, which can coordinate to the metal center and inhibit the catalyst. rsc.orgnih.govworktribe.comthieme-connect.de

Rhodium catalysts have also been developed for selective C-H borylation, such as the C6-selective borylation of 2-pyridones, which proceeds with perfect site selectivity under mild conditions. acs.orgnih.gov

Site-Selective C-H Activation on Pyridine Rings

Achieving site-selectivity in the C-H borylation of pyridines is a significant challenge. The regioselectivity of iridium-catalyzed reactions is governed by a complex interplay of steric and electronic factors, as well as ligand effects. researchgate.netsnnu.edu.cn

Steric Effects : Generally, borylation occurs at the most sterically accessible C-H bond. For many substituted pyridines, this results in meta-selective borylation. snnu.edu.cn For example, 2,4-dimethylpyridine (B42361) undergoes borylation predominantly at the meta-position (C5). researchgate.netsnnu.edu.cn

Electronic Effects : The electronic nature of substituents can override steric factors. Electron-deficient pyridines, such as 2,4-bis(trifluoromethyl)pyridine, can favor ortho-selective borylation. snnu.edu.cn

Directing Groups : The coordination of a directing group on the pyridine ring to the catalyst can control regioselectivity. nih.gov An alternative strategy involves using a bifunctional catalyst, such as an iridium-Lewis acid system, where the Lewis acid interacts with the pyridine nitrogen, preventing catalyst inhibition and directing the borylation to the meta-position. thieme-connect.desnnu.edu.cn This approach represents a general method for the meta-C–H borylation of pyridines. thieme-connect.de

Table 2: Examples of Site-Selectivity in Iridium-Catalyzed Pyridine Borylation
Pyridine SubstrateMajor Borylation PositionControlling FactorReference
Parent PyridineC3/C5 (meta)Electronic preference, ortho-product instability researchgate.netsnnu.edu.cn
2-Substituted PyridinesC5 (meta), C6 (ortho)Steric hindrance from the C2 substituent often directs to C5. Electron-withdrawing groups can allow C6 borylation. rsc.org
3-Substituted PyridinesC5 (meta)Steric and electronic effects direct away from the substituent. snnu.edu.cn
2,6-Disubstituted PyridinesC4 (para)Steric blocking at both ortho positions forces para-borylation. digitellinc.com
2,3-bis-TrifluoromethylpyridineC5 (meta)Steric bulk of the CF₃ group at C3 directs borylation to the 5-position. acs.org

Advances and Challenges in C-F Bond Borylation for Pyridyl Systems

The introduction of fluorine atoms into pharmaceutical compounds is a common strategy to enhance metabolic stability and binding affinity. Consequently, the C-H borylation of fluoro- and trifluoromethyl-substituted pyridines is of significant interest. acs.orgnih.gov Iridium-catalyzed methods have been successfully applied to various CF₃-substituted pyridines, with sterically governed regioselectivity providing access to a range of pyridylboronic esters. digitellinc.comacs.org These reactions are often carried out without a solvent and are compatible with various functional groups. acs.org

However, significant challenges remain. The borylation of C-F bonds is more difficult than C-H bonds. While not the primary focus of most studies, the direct conversion of a C-F bond to a C-B bond in pyridyl systems is an area of growing research. Conventional iridium catalysts are often not suitable for this transformation due to the strength of the C-F bond and different electronic requirements. youtube.com This represents a frontier in catalytic methods, where the development of new catalyst systems capable of activating strong C-F bonds is required. A key challenge is catalyst deactivation that can occur due to the activated nature of the C-X bond in halopyridines. acs.org

Considerations for Introducing the Ethylcarbamoyl Moiety into Pyridylboronic Acid Scaffolds

The synthesis of the specific target, this compound, requires a strategy that successfully combines the installation of the boronic acid group at the C3 position with the presence of an ethylamide group at the C6 position. Given the synthetic methods available, a post-borylation functionalization approach is a highly logical and robust strategy.

Integration of Amide Linkages via Post-Borylation Functionalization

This synthetic route involves creating the pyridylboronic acid scaffold first, followed by the formation of the amide bond. This sequence is often preferable because the conditions required for borylation (e.g., strong bases, palladium or iridium catalysts) may not be compatible with an unprotected amide functionality. Conversely, the conditions for amide bond formation are typically well-controlled and compatible with the relatively stable boronic acid or ester group.

A plausible synthetic pathway would be:

Starting Material Selection : A suitable precursor would be a pyridine molecule functionalized at the 3- and 6-positions, such as 6-chloro-3-pyridinecarboxylic acid or its corresponding ester (e.g., methyl 6-chloronicotinate).

Palladium-Catalyzed Borylation : The chloro-substituent at the 6-position is a handle for Miyaura borylation. However, to obtain the desired 3-borylated product, one would start with a 3-halopyridine derivative. Therefore, a more strategic starting material is 6-substituted-3-bromopyridine, for example, 6-((ethoxycarbonyl)amino)pyridin-3-ylboronic acid pinacol ester could be envisioned from a borylation of the corresponding 3-bromo precursor. For the title compound, one would start with a precursor like 6-chloro-nicotinic acid. This could first be converted to the N-ethylamide, resulting in 6-chloro-N-ethylnicotinamide.

Borylation of the Halopyridine Amide : The resulting 6-chloro-N-ethylnicotinamide would then undergo a palladium-catalyzed borylation at the C3 position (by first converting the amide to a different halide if necessary, or more likely, starting with a 3-bromo-6-carboxypyridine derivative). A more direct route is the borylation of 5-bromo-N-ethylpicolinamide.

Amide Formation (Post-Borylation) : Alternatively, one could start with 5-bromopyridine-2-carboxylic acid. The carboxylic acid would be converted to the N-ethylamide. The resulting 5-bromo-N-ethylpicolinamide would then be subjected to Miyaura borylation to install the boronic acid group at the 5-position (which corresponds to the 3-position of the final product name's root). The direct amidation of carboxylic acids can be achieved using various modern coupling reagents or through borane-catalyzed methods, which efficiently form the amide bond by activating the carboxylic acid. mdpi.com

This post-borylation functionalization strategy leverages well-established and high-yielding reactions, providing a reliable and modular route to this compound and its analogs.

Pre-functionalization Strategies for Complex Pyridine Precursors

The synthesis of highly substituted pyridylboronic acids, such as this compound, often necessitates strategic approaches that introduce the boronic acid moiety onto an already functionalized pyridine core. This "pre-functionalization" pathway is critical when the desired substituents might not be compatible with the conditions required for pyridine ring formation or direct C-H borylation. By starting with a pyridine precursor that already contains the requisite functional groups, chemists can use regioselective methods to install the boron functionality. The most prevalent and reliable of these strategies involve the transformation of a halo-pyridine, which acts as a synthetic handle for borylation.

Halogen-Metal Exchange followed by Borylation

The halogen-metal exchange is a cornerstone method for preparing pyridylboronic acids from complex precursors. wikipedia.org This reaction is a fast, kinetically controlled process typically performed at very low temperatures to prevent side reactions. wikipedia.orgorgsyn.org The general procedure involves the reaction of a bromopyridine or iodopyridine derivative with a strong organolithium base, most commonly n-butyllithium (n-BuLi). This step generates a highly reactive lithiated pyridine intermediate. wikipedia.org This intermediate is not isolated but is immediately "quenched" in situ with an electrophilic boron source, such as triisopropyl borate or trimethyl borate. Subsequent acidic or aqueous workup hydrolyzes the resulting borate ester to yield the final pyridylboronic acid. The exchange rate follows the general trend of I > Br > Cl, making bromopyridines a common and cost-effective choice. wikipedia.org

For the synthesis of the title compound, this compound, this strategy would logically commence from 5-bromo-N-ethylpicolinamide. This precursor already contains the necessary ethyl-amide functional group at the C6 position. The bromine atom at the C3 position serves as the specific site for the halogen-metal exchange and subsequent borylation.

The reaction proceeds as follows:

5-bromo-N-ethylpicolinamide is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -78 °C).

n-Butyllithium is added dropwise, leading to a rapid exchange of the bromine atom for a lithium atom, forming 6-(ethylcarbamoyl)pyridin-3-yllithium.

Triisopropyl borate is added to the reaction mixture, which is attacked by the nucleophilic lithiated pyridine.

The reaction is warmed to room temperature and quenched with an aqueous acid solution to hydrolyze the borate ester, yielding this compound.

This method has been successfully applied to a variety of functionalized pyridines, demonstrating its utility and tolerance for different substituent groups as detailed in the table below.

Pyridine PrecursorKey ReagentsConditionsProductYield (%)Reference
5-Bromo-2-methoxypyridine1) n-BuLi 2) B(OiPr)3 3) H2OEther, -78 °C to 20 °C2-Methoxy-5-pyridylboronic acidNot specified nih.gov
3-Bromopyridine1) n-BuLi 2) B(OiPr)3 3) HClToluene/THF, -40 °C3-Pyridylboronic acid90-95 orgsyn.org
2-Bromopyridine1) n-BuLi 2) B(OiPr)3 3) H2OEther, -78 °C to 20 °C2-Pyridylboronic acidNot specified nih.gov
5-Bromo-2-chloropyridine1) n-BuLi 2) B(OiPr)3 3) H2OEther, -78 °C to 20 °C2-Chloro-5-pyridylboronic acidNot specified nih.gov

Palladium-Catalyzed Cross-Coupling Borylation

An alternative and increasingly popular pre-functionalization strategy is the Palladium-catalyzed Miyaura borylation. This method couples a halopyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and requires a base, typically potassium acetate (KOAc), in an appropriate solvent like dioxane or dimethyl sulfoxide (B87167) (DMSO).

This approach offers several advantages, including milder reaction conditions compared to the cryogenic temperatures required for halogen-lithium exchange and often exhibits broad functional group tolerance. The reaction produces a pyridylboronic acid pinacol ester, which is a stable, easily handled solid that can be used directly in subsequent reactions (e.g., Suzuki couplings) or hydrolyzed to the corresponding boronic acid if desired.

For a precursor like 5-bromo-N-ethylpicolinamide, the Miyaura borylation would involve reacting it with B₂pin₂ in the presence of a suitable palladium catalyst and base to form this compound pinacol ester. The versatility of this reaction is highlighted by its successful application to various substituted halopyridines.

Pyridine PrecursorBoron SourceCatalyst / LigandBase / SolventYield (%)Reference
3-Bromo-6-cyanopyridineB₂pin₂PdCl₂(dppf)KOAc / DMSO64 sigmaaldrich.com
3-BromopyridineB₂pin₂PdCl₂(dppf)KOAc / DMF99 sigmaaldrich.com
3-Bromo-5-(ethoxycarbonyl)pyridineB₂pin₂Pd₂(dba)₃ / PCy₃KOAc / DMF30 sigmaaldrich.com
4-Bromo-2-(dimethylamino)pyridineB₂pin₂Pd₂(dba)₃ / PCy₃KOAc / Dioxane74 sigmaaldrich.com
4-Iodo-2-methoxypyridineB₂pin₂PdCl₂(dppf)KOAc / Dioxane77 sigmaaldrich.com

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound's Reactivity

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available research specifically detailing the reactivity and transformational scope of this compound in common carbon-carbon and carbon-heteroatom bond-forming reactions. While the requested outline provides a robust framework for discussing the chemical behavior of a well-documented boronic acid, there is insufficient specific data for this compound to populate the outlined sections with the required scientific accuracy and detail.

The intended article was to focus on the following reactions:

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Copper-Mediated Chan-Lam Coupling and Related Oxidative Processes

Other Cross-Coupling Methodologies: Liebeskind-Srogl and Beyond

Multicomponent Reactions (MCRs) Incorporating Boronic Acid Reagents (e.g., Petasis Reaction)

Despite extensive searches, no specific studies, data tables, or detailed research findings involving this compound in these transformations could be located. General principles of these reactions with other pyridylboronic acids are well-established in the chemical literature. For instance, the Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, and the reactivity of pyridylboronic acids can be influenced by the electronic nature and position of substituents on the pyridine ring. Similarly, the Chan-Lam coupling is a valuable method for N- and O-arylation. However, without specific experimental results for this compound, any discussion of its substrate scope, functional group tolerance, or selectivity would be purely speculative and not based on scientific evidence.

Due to the strict requirement to focus solely on this compound and to provide detailed, accurate research findings, it is not possible to generate the requested article. The creation of such a document would necessitate the fabrication of data, which would be misleading and scientifically unsound.

Should research on the reactivity of this compound be published in the future, a detailed article following the proposed outline would be a valuable contribution to the scientific community.

Reactivity and Transformational Scope of 6 Ethylcarbamoyl Pyridin 3 Ylboronic Acid

Carbon-Heteroatom Bond Forming Reactions

The carbon-boron bond in arylboronic acids is a valuable precursor for the formation of new bonds between the aromatic carbon and various heteroatoms. This transformation is central to the synthesis of a wide array of functionalized molecules.

The direct conversion of an aryl C-B bond to a C-N bond, known as ipso amination, is a highly desirable transformation for the synthesis of arylamines. Historically challenging, recent advancements have led to the development of metal-free methods for the primary amination of arylboronic acids. nih.govnih.gov These reactions are often operationally simple, proceed under mild conditions, and can provide access to a diverse range of primary anilines. nih.gov

However, the substrate scope of these reactions can have limitations. For instance, certain methodologies are not compatible with N-acyl substituted boronic acids or substrates containing unprotected nitrogen atoms, such as those in pyridine (B92270) or indole rings. nih.gov Given that 6-(Ethylcarbamoyl)pyridin-3-ylboronic acid contains both an N-acyl group (the ethylcarbamoyl moiety) and a pyridine nitrogen, its success in such metal-free primary amination reactions may be challenging under specific reported conditions.

Alternative strategies for the amination of boronic acid derivatives include the Chan-Lam amination, which involves a copper-catalyzed oxidative coupling of the boronic acid with a nitrogen-based nucleophile. chemrxiv.org This method has been more extensively developed for arylboronic acids and could present a viable pathway for the amination of this compound.

Table 1: Selected Methods for Amination of Arylboronic Acids

Method Catalyst/Reagent Key Features Potential Applicability to Target Compound
Metal-Free Primary Amination DPH (O-(2,4-dinitrophenyl)hydroxylamine) First general metal-free synthesis of primary arylamines from arylboronic acids. nih.gov Potentially limited by the presence of the pyridine ring and N-acyl group. nih.gov
P(III)/P(V)=O Catalysis Phosphetane-based catalyst / 2-nitropropane Chemoselective primary amination via interception of transient HNO. nih.gov Compatibility with the ethylcarbamoyl and pyridine functionalities would require specific investigation.
Chan-Lam Amination Copper salts (e.g., Cu(OAc)₂) Oxidative coupling with various nitrogen nucleophiles (amines, amides, etc.). chemrxiv.org Generally a robust method for arylboronic acids; likely a suitable pathway.

The ipso-hydroxylation of arylboronic acids to phenols is a fundamental transformation. This process typically involves an oxidative cleavage of the C–B bond. A variety of catalytic systems have been developed to facilitate this reaction under mild and efficient conditions, often utilizing environmentally benign oxidants like molecular oxygen or hydrogen peroxide. researchgate.net

Recent methods include the use of heterogeneous catalysts, such as a copper salt supported on polydopamine-coated magnetite (Fe₃O₄@PDA), which enables the aerobic oxidative hydroxylation of arylboronic acids in aqueous media at room temperature. researchgate.net Other approaches employ visible-light photocatalysis, where a key intermediate like H₂O₂ is generated in situ to promote the hydroxylation. researchgate.net The inherent stability of boronic acid derivatives makes their conversion to hydroxylated compounds an attractive synthetic strategy. researchgate.net For this compound, these methods would be expected to yield 6-(ethylcarbamoyl)pyridin-3-ol, a valuable intermediate in medicinal chemistry.

Table 2: Catalytic Systems for Ipso-Hydroxylation of Arylboronic Acids

Catalyst System Oxidant Conditions Ref.
Fe₃O₄@PDA-Cu O₂ (air) Aqueous, Room Temperature researchgate.net
Anthraquinone-polymer O₂ (air) Visible Light, 2-propanol researchgate.net
C₇₀ Fullerene O₂ (air) Visible Light, Acetonitrile researchgate.net
Graphene Oxide (GO) H₂O₂ Water, 80 °C researchgate.net

The mechanism of these oxidations often involves the formation of a boronate intermediate, which then undergoes rearrangement and subsequent hydrolysis to afford the phenol product.

Lewis Acidity and Complexation Chemistry of Pyridylboronic Acids

Boronic acids are classic examples of Lewis acids, readily accepting a pair of electrons due to the electron-deficient, trigonal planar boron atom. wou.eduwikipedia.org This Lewis acidity is fundamental to their reactivity and their ability to form complexes with Lewis bases.

In aqueous solution, boronic acids exist in equilibrium between the neutral, trigonal form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). nih.govru.nlnih.gov The position of this equilibrium, and thus the effective Lewis acidity, is influenced by the pH of the solution and the electronic nature of the substituents on the aryl ring. nih.gov For pyridylboronic acids, the pyridine nitrogen introduces an additional site for protonation, leading to complex acid-base equilibria. Studies on 3-pyridylboronic acid have shown that the boron center exhibits strong acidity, with a pKa value around 4.4. elsevierpure.com

The electron-deficient boron atom in this compound readily interacts with Lewis bases, which are species that can donate an electron pair. wou.edu This includes common oxygen-containing bases like water and alcohols, and nitrogen-containing bases like amines.

This interaction leads to the formation of a coordinate covalent bond, resulting in a tetracoordinate boron species known as a boronate complex or an "ate" complex. wou.edu The formation of such complexes is often reversible. For instance, phenylboronic acid is known to react with amines like pyridine to form stable adducts. researchgate.net The interaction with diols or amino alcohols to form cyclic boronate esters is a particularly important aspect of their chemistry. nih.gov The stability of these complexes is crucial for applications in molecular recognition, where boronic acids are used to bind to saccharides and other polyol-containing biomolecules. wikipedia.org

In the case of this compound, both the pyridine nitrogen and the oxygen and nitrogen atoms of the ethylcarbamoyl group are potential intramolecular Lewis basic sites, although intermolecular complexation with solvent or other reagents is generally more significant.

Boronic acids can undergo dehydration reactions to form anhydrides. The most common form is the cyclic trimer, known as a boroxine. wikipedia.org Phenylboronic acid, for example, readily forms triphenylboroxine upon dehydration. This process is reversible, and boroxines can serve as a storage form of the boronic acid, regenerating the monomeric acid in the presence of water. Boroxines themselves are reactive species and can participate in coupling reactions.

Furthermore, boronic acids react with alcohols, and particularly 1,2- or 1,3-diols, to form boronic esters (or boronate esters). wikipedia.orgscielo.org.mx The formation of five- or six-membered cyclic boronate esters is especially favorable.

Table 3: Common Diols for Boronate Ester Formation

Diol Reagent Resulting Ester Type Key Features
Ethylene Glycol Dioxaborolane (5-membered ring) Simple, common protecting group.
Pinacol (B44631) Pinacol boronate ester Highly stable, crystalline, widely used in synthesis (e.g., Miyaura borylation).
1,3-Propanediol Dioxaborinane (6-membered ring) Forms a stable six-membered ring. scielo.org.mx
Catechol Catechol boronate ester Aromatically stabilized, used in specific applications.

These boronate esters are often more stable, easier to purify, and less prone to dehydration into boroxines than the free boronic acids. Critically, they function as activated forms of the boronic acid in many synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. The conversion to a boronate ester can modulate the reactivity and improve the efficiency of subsequent transformations.

Advanced Catalytic Applications Involving 6 Ethylcarbamoyl Pyridin 3 Ylboronic Acid Analogues

Boronic Acid Catalysis (BAC) in Organic Transformations

Boronic Acid Catalysis (BAC) has emerged as a powerful strategy for the mild and selective activation of hydroxyl-containing functional groups, including carboxylic acids and alcohols. audreyli.comacs.org This approach circumvents the need for stoichiometric activating agents, thus improving atom economy. acs.orgresearchgate.net

Boronic acids, particularly electron-deficient arylboronic acids, serve as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides. audreyli.comnih.gov This transformation is fundamental in both academic and industrial chemistry, especially for pharmaceutical synthesis. The catalytic cycle generally involves the formation of a mixed anhydride (B1165640) or an acyloxyboron intermediate. nih.govnih.gov

The mechanism hinges on the electrophilic activation of the carboxylic acid by the boronic acid catalyst. audreyli.com For instance, catalysts like 3,4,5-trifluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid have demonstrated efficacy under azeotropic reflux conditions. nih.gov More recently, cooperative catalytic systems have been developed. The combination of an arylboronic acid with a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), has been shown to be significantly more effective than using the boronic acid alone, especially for challenging substrates like sterically hindered or conjugated carboxylic acids. nih.gov The proposed mechanism for this cooperative catalysis involves the formation of a mixed anhydride, which is then activated by the nucleophilic co-catalyst to generate a highly reactive acyl-pyridinium species. nih.gov

Table 1: Examples of Boronic Acid Catalysts in Amide Bond Formation This table is interactive. Click on the headers to sort the data.

Catalyst Co-catalyst Substrate Scope Key Feature Reference
3,5-Bis(trifluoromethyl)phenylboronic acid None General carboxylic acids Electron-deficient, promotes dehydrative condensation nih.gov
2-Iodophenylboronic acid None General carboxylic acids ortho-Substituent assists catalysis nih.gov
Arylboronic acid DMAPO Sterically hindered and conjugated acids Cooperative catalysis enhances reactivity nih.gov

Boronic acid catalysis provides a versatile method for the direct activation and functionalization of alcohols, bypassing the need for their conversion into halides or sulfonates. audreyli.comresearchgate.net This activation can proceed through two main pathways depending on the catalyst and substrate. nih.gov Highly electron-deficient arylboronic acids can activate alcohols by polarizing the C–O bond, facilitating the formation of carbocation intermediates that can be trapped by various nucleophiles in reactions like Friedel-Crafts alkylations. audreyli.comresearchgate.net

For example, ferrocenium (B1229745) boronic acid salts have proven to be exceptionally effective catalysts for activating even electron-poor benzylic alcohols in Friedel-Crafts reactions. acs.orgnih.gov These catalysts exhibit broad functional group tolerance compared to harsher Lewis and Brønsted acids. nih.gov Alternatively, the interaction of boronic acids with diols can form tetrahedral boronate adducts, which enhances the nucleophilicity of the hydroxyl groups. audreyli.com This mode of activation is crucial for reactions such as the monophosphorylation of vicinal diols. nih.gov

Table 2: Modes of Alcohol Activation by Boronic Acid Catalysis This table is interactive. Click on the headers to sort the data.

Activation Mode Catalyst Type Mechanism Typical Reaction Reference
Electrophilic Activation Electron-deficient arylboronic acids Polarization of C-O bond, SN1-type intermediate Friedel-Crafts Alkylation researchgate.netnih.gov
Nucleophilic Activation General boronic acids Formation of anionic tetrahedral adducts Monophosphorylation of diols audreyli.comnih.gov

Boron-mediated aldol (B89426) reactions are a cornerstone of stereoselective synthesis. The geometry of the boron enolate intermediate dictates the stereochemical outcome of the reaction. The use of bulky boron reagents, such as dicyclohexylboron chloride, in conjunction with a weak base like triethylamine (B128534), allows for the "soft" and diastereoselective formation of E-enolates from ketones. researchgate.net The resulting boron enolate is both a nucleophile and a Lewis acid, capable of coordinating with and activating an aldehyde electrophile. This leads to a highly organized, intramolecular, six-membered ring transition state (Zimmerman-Traxler model), ensuring high levels of stereocontrol. researchgate.net

Recent advancements include the generation of boron enolates through novel catalytic methods. For example, gold catalysts can promote the addition of boronic acids to alkynes, generating boron enolates in situ that readily participate in aldol reactions. acs.org Furthermore, tetrahedral boronate salts have been employed as mild, non-nucleophilic base catalysts in aldol reactions, effectively forming a boron-enolate with the ketone while minimizing undesired dehydration side reactions. osti.govacs.org

Boronic acid catalysis extends to cycloaddition and conjugate addition reactions, primarily through the electrophilic activation of unsaturated carboxylic acids. audreyli.com The formation of a covalent adduct between the boronic acid and the carboxylic acid lowers the LUMO of the unsaturated system, facilitating reactions like azido-alkyne cycloadditions. Certain ortho-substituted arylboronic acids have been found to catalyze the Huisgen [3+2] cycloaddition between azides and terminal alkynes bearing a carboxylic acid group, obviating the need for a copper catalyst which can sometimes lead to boronic acid degradation.

In the realm of conjugate additions, boronic acids themselves can act as nucleophiles. The enantioselective conjugate addition of aryl- and alkenylboronic acids to α,β-unsaturated compounds is a significant C-C bond-forming reaction. This transformation can be catalyzed by chiral diols, such as derivatives of BINOL, which form a chiral boronate ester with the boronic acid, thereby inducing enantioselectivity in the addition to substrates like α,β-unsaturated 2-acyl imidazoles or ketoesters. Transition metals like rhodium, paired with chiral ligands, also effectively catalyze the asymmetric conjugate addition of boronic acids to electrophiles such as nitroalkenes.

Role of Pyridylboronic Acids in Transition Metal Catalysis (Beyond Coupling Partners)

While pyridylboronic acids are staples in Suzuki-Miyaura cross-coupling reactions, their structural attributes position them for more intricate roles in catalysis, particularly as ligands that can modulate the activity and selectivity of a metal center. audreyli.comresearchgate.net

The design of bifunctional catalysts, where a transition metal center and a Lewis acidic site cooperate, is a burgeoning area of research. Pyridylboronic acid derivatives, such as 6-(ethylcarbamoyl)pyridin-3-ylboronic acid, are excellent candidates for creating such "Lewis acid-Transition Metal" (LA-TM) bifunctional ligands.

In this design, the pyridine (B92270) nitrogen atom can coordinate to a transition metal (e.g., Palladium, Rhodium, Ruthenium), anchoring the ligand to the catalytic center. Simultaneously, the boronic acid moiety, a known Lewis acid, is positioned in the secondary coordination sphere. This Lewis acidic site can participate in the catalytic cycle in several ways that go beyond the ligand merely being a spectator:

Substrate Activation: The boronic acid can act as a binding and activation site for a substrate, for instance by coordinating to a carbonyl oxygen. This brings the substrate into close proximity to the metal center for subsequent transformation.

Transition State Stabilization: The Lewis acidic boron can stabilize electron-rich transition states through non-covalent interactions.

Metal-Ligand Bifunctional Catalysis: In reactions like hydrogenation or dehydrogenation, the boronic acid could potentially be involved in heterolytic bond cleavage, working in concert with the metal center. This concept is central to metal-ligand bifunctional catalysis, where the ligand is not chemically inert but plays an active role in bond-making and bond-breaking steps. researchgate.net

This bifunctional approach, incorporating a Lewis acidic boronic acid directly into the ligand framework, represents a sophisticated strategy for developing novel and highly efficient transition metal catalysts.

Cooperative Catalysis Involving Boron Centers

In the realm of advanced catalytic applications, analogues of this compound are emerging as subjects of significant interest due to their potential for cooperative catalysis. This form of catalysis involves the synergistic action of multiple functional groups within a single molecule to facilitate a chemical transformation. In the case of these pyridylboronic acid derivatives, the Lewis acidic boron center and the Lewis basic nitrogen atom of the pyridine ring can act in concert to activate substrates and promote reactions. This bifunctional nature allows for unique catalytic pathways that are often more efficient and selective than those employing monofunctional catalysts.

A prime example of this cooperative mechanism is the conversion of carbon dioxide (CO₂) and epoxides into cyclic carbonates. Research has demonstrated that organocatalysts containing both a boron atom as a Lewis acidic site and a pyridine nitrogen as a Lewis basic site can be highly effective for this transformation. rsc.org In one such system, an N-heterocyclic carbene (NHC)-diboron adduct, in conjunction with a nucleophile like tetrabutylammonium (B224687) iodide (TBAI), efficiently catalyzes the coupling of CO₂ and epoxides. rsc.org The proposed mechanism, supported by in-situ infrared spectroscopy and high-resolution mass spectrometry, suggests a dual activation process. rsc.org The Lewis acidic boron center coordinates to the oxygen atom of the epoxide, facilitating its ring-opening. Simultaneously, the Lewis basic pyridine nitrogen activates the CO₂ molecule, making it more susceptible to nucleophilic attack. rsc.org This cooperative activation leads to high yields of cyclic carbonates under relatively mild conditions.

The general principle of boronic acid catalysis often involves the activation of hydroxyl groups. rsc.org The ability of boronic acids to form reversible covalent bonds with these groups can be harnessed for both electrophilic and nucleophilic activation in various organic reactions. rsc.org When a second functional group, such as the pyridine nitrogen in this compound analogues, is present in a suitable position, it can participate in the catalytic cycle, leading to enhanced reactivity and selectivity. For instance, the intramolecular cooperation between a Lewis acidic boronic acid and a Brønsted basic amine has been shown to effectively catalyze the condensation of dicarboxylic acids to their corresponding anhydrides. nih.gov

The strategic placement of the ethylcarbamoyl group on the pyridine ring, as seen in this compound, can further influence the electronic properties and steric environment of the catalytic centers. This can fine-tune the catalyst's activity and selectivity for specific applications. While direct and extensive research on the catalytic applications of this compound itself is still developing, the established principles of cooperative catalysis in analogous systems provide a strong foundation for its potential utility in a variety of organic transformations.

Detailed Research Findings: Boron-Pyridine Nitrogen Cooperative Catalysis

A study on a multifunctional organocatalyst containing both a boron center and a pyridine nitrogen atom highlighted its efficacy in the synthesis of cyclic carbonates from CO₂ and epoxides. rsc.org The catalyst system, an NHC-diboron adduct, demonstrated significant activity when combined with a cocatalyst.

Table 1: Catalytic Performance in the Coupling of CO₂ and Propylene Oxide

Catalyst/CocatalystTemperature (°C)Pressure (MPa)Time (h)Yield (%)
NHC-diboron adduct / TBAI5011295
NHC-diboron adduct50112<5
TBAI5011210

Data sourced from a study on boron-pyridine nitrogen cooperative catalysis. rsc.org

The data clearly indicates the necessity of both the boron-containing catalyst and the cocatalyst for achieving a high yield, underscoring the cooperative nature of the catalytic system. The NHC-diboron adduct alone resulted in a negligible yield, as did the TBAI cocatalyst on its own. rsc.org This synergistic effect is a hallmark of cooperative catalysis, where each component plays a crucial and distinct role in the reaction mechanism.

Supramolecular Assemblies and Material Science Applications Utilizing Pyridylboronic Acid Building Blocks

Dynamic Covalent Chemistry (DCC) via Reversible Boronate Formation

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible reactions to generate complex molecules and materials under thermodynamic control. nih.govnih.gov The formation of boronate esters from boronic acids and diols is a cornerstone of DCC due to its reversible nature, which allows for "error-checking" and self-correction during the assembly process. researchgate.net Pyridylboronic acids are particularly effective in this context, as the pyridine (B92270) ring can influence the reactivity and stability of the resulting assemblies.

Self-Assembly of Discrete Supramolecular Architectures: Macrocycles and Cages

The reversible formation of boronate esters is widely exploited to construct discrete, shape-persistent supramolecular structures like macrocycles and cages. nih.govresearchgate.net These nanometer-sized architectures are formed through the condensation of boronic acids with polyol compounds. rsc.org While direct studies on 6-(Ethylcarbamoyl)pyridin-3-ylboronic acid for these applications are not extensively documented, the principles are well-established with analogous structures. For instance, the reaction of 2-formyl-aryl-boronic acids with 1,2-amino alcohols leads to the quantitative self-assembly of tetracyclic macrocycles. rsc.org Similarly, the combination of boronic ester condensation with other dynamic reactions, such as imine formation, has been used to create intricate cages from simple building blocks. researchgate.net The precise geometry of the building blocks and the reaction conditions are critical in directing the assembly towards a specific, thermodynamically stable product. nih.gov The synthesis of such complex structures in a single step highlights the efficiency of dynamic covalent chemistry. nih.gov

The following table summarizes examples of multicomponent assembly strategies used to form macrocycles and cages, which are applicable to pyridylboronic acid derivatives.

PrecursorsDynamic Reaction(s)Resulting ArchitectureReference
2-formyl-aryl-boronic acids and 1,2-amino alcoholsImine formation and boronate ester formationTetracyclic macrocycles rsc.org
Hexahydroxy tribenzotriquinacenes and diboronic acidsBoronate ester formationTrigonal bipyramidal, tetrahedral, and cubic cages researchgate.net
Polyaldehydes and polyaminesImine formationPolyimine macrocycles researchgate.net

Construction of Polymeric Networks and 2D/3D Self-Assembled Structures

Beyond discrete cages, pyridylboronic acids are instrumental in forming extended polymeric networks and ordered two- or three-dimensional structures. researchgate.net The ability of the boronic acid group to form reversible covalent bonds with diols, combined with the directional interactions of the pyridine ring, facilitates the creation of highly organized materials. rsc.org Polymerization-induced self-assembly (PISA) is a powerful technique for synthesizing block copolymer nano-objects, and boronic acid-containing polymers have been successfully used in this method. researchgate.netnih.gov For example, core-shell spherical nanomaterials with a boronic acid-rich shell have been prepared in one pot using PISA. researchgate.net

These polymeric materials can exhibit properties such as permanent porosity and high specific surface areas, making them suitable for applications in gas adsorption and separation. nih.gov The self-assembly process can be guided by various interactions, including the coordination of the pyridine nitrogen to metal centers or through hydrogen bonding, leading to diverse network topologies such as 2D layers and 3D interpenetrated frameworks. researchgate.net

Boronic Acids in Molecular Recognition (Non-Biological Contexts)

The boronic acid functional group is a versatile tool for molecular recognition, primarily due to its ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.govnih.gov This interaction is the basis for the design of synthetic receptors for a wide variety of molecules. While much research has focused on biological targets, the principles of boronic acid-based recognition are broadly applicable to non-biological systems as well. The pyridine moiety in compounds like this compound adds another layer of functionality, enabling recognition through hydrogen bonding and influencing the electronic properties of the boronic acid.

Hydrogen-Bond Mediated Assemblies

Hydrogen bonding is a critical force in directing the self-assembly of molecules. mdpi.com The boronic acid group itself is an excellent hydrogen bond donor and can form stable dimeric structures through a double hydrogen bond interaction. researchgate.net In the case of pyridylboronic acids, the pyridine nitrogen acts as a hydrogen bond acceptor, allowing for the formation of extended networks. nih.gov Computational studies on protonated pyridylboronic acid dimers have shown that even when carrying a positive charge, these dimers can form stable structures in the solid state and in polar solvents, with the repulsive forces being overcome by favorable desolvation and exchange terms. researchgate.netrsc.org These hydrogen-bonding interactions are crucial in the pre-organization of building blocks for the formation of more complex supramolecular assemblies. mdpi.com

Interacting GroupsType of Hydrogen BondingResulting AssemblyReference
Boronic acid - Boronic acidHomodimer (O-H···O)Dimeric pair researchgate.net
4-Pyridyl - Benzoic acidHeterodimer (N···H-O)Co-crystal nih.gov
Boronic acid - Primary amidesHeterodimerEncapsulated complex nih.gov

Recognition of Specific Chemical Moieties

The primary mechanism for molecular recognition by boronic acids is the formation of cyclic boronate esters with diols. nih.govrsc.org This interaction has been extensively used to create sensors for saccharides. In a non-biological context, this can be applied to the detection and separation of polyol-containing molecules. The binding affinity and selectivity can be fine-tuned by altering the substituents on the aromatic ring of the boronic acid. For example, heterocyclic boronic acids have demonstrated high affinity and selectivity for specific sugars like sialic acids, particularly in acidic environments. researchgate.net Research on (6-propylcarbamoyl)pyridine-3-boronic acid, a close analog of the title compound, has shown pH-dependent binding to various sugars. researchgate.net This pH sensitivity, stemming from the pyridine ring, allows for tunable recognition properties.

The following table presents binding constants for various boronic acids with different sugars, illustrating the impact of the heterocyclic ring on binding affinity.

Boronic Acid DerivativeSugar AnalyteBinding Constant (K, M⁻¹) at pH 6.0Reference
3-Pyridylboronic acidFructose~100 researchgate.net
5-Pyrimidine boronic acidFructose~150 researchgate.net
5-Boronopicolinic acidSialic Acid~300 researchgate.net
(6-Propylcarbamoyl)pyridine-3-boronic acidSialic Acid~450 researchgate.net

Development of Functional Materials from Boron-Containing Scaffolds

The unique properties of boron-containing compounds, particularly phenylboronic acids and their heterocyclic analogs, have led to their use in the development of a wide range of functional materials. nih.govnih.gov These materials leverage the specific recognition capabilities and dynamic covalent chemistry of the boronic acid moiety to create systems with applications in sensing, separations, and smart materials. rsc.orgresearchgate.net

For instance, boronic acid-functionalized polymers have been synthesized for use as sensors. researchgate.net These materials can be designed to exhibit a fluorescent response upon binding to a target analyte, such as fructose. researchgate.net The incorporation of boronic acids into polymeric nanoparticles through techniques like PISA allows for the creation of materials for targeted delivery and imaging. nih.gov Phenylboronic acid-functionalized materials have been developed that can target specific glycans on cell surfaces, which is a testament to their potential in creating highly specific functional systems. nih.govresearchgate.net The versatility of boronic acid chemistry allows for their integration into various platforms, including magnetic nanoparticles and amphiphilic copolymers, to generate advanced materials with tailored properties. nih.gov

Boronic-Containing Metal-Organic Frameworks (MOFs) and Porous Materials

The synthesis of novel porous materials, particularly Metal-Organic Frameworks (MOFs), has been a major focus of materials chemistry due to their exceptionally high surface areas and tunable pore environments. Pyridylboronic acids are attractive building blocks for MOFs, as the pyridine nitrogen can coordinate to metal centers, while the boronic acid group can either participate in secondary building unit (SBU) formation or be available for post-synthetic modification.

While the direct incorporation of this compound into MOFs is an area of ongoing research, studies on analogous systems provide significant insights. For instance, the use of dual-ligand strategies, incorporating both a primary linker and a functionalized boronic acid, has proven effective in creating boronic acid-decorated MOFs. researchgate.netacs.org In one such approach, a zirconium-based MOF was synthesized using terephthalic acid and 1,4-phenylenebisboronic acid as dual organic ligands, resulting in a material with abundant boronic acid sites within the pores. researchgate.netacs.org This methodology could be readily adapted for this compound, leading to MOFs with pores decorated with both boronic acid and ethylcarbamoyl groups. The presence of the amide functionality within the pores is known to influence the framework's properties significantly.

The crystal structure of MOFs constructed from functionalized pyridylboronic acids can exhibit remarkable diversity. For example, solvothermal reactions of Co(NO3)2·6H2O with an amine-functionalized pyridinecarboxylate ligand have been shown to yield different structural topologies depending on the inorganic acid additives used during synthesis. This highlights the subtle interplay of synthesis conditions and ligand functionality in directing the final architecture of the MOF.

Applications in Gas Separation and Storage

The functionalization of MOF pores is a key strategy for enhancing their performance in gas separation and storage applications, particularly for carbon dioxide capture. The introduction of amide groups into the pores of MOFs is a promising approach to increase CO2 uptake and selectivity. nanochemres.org The amide functionality can engage in dipole-quadrupole interactions and form hydrogen bonds with CO2 molecules, thereby increasing the affinity of the material for this important greenhouse gas. nanochemres.org

A number of amide-functionalized MOFs have demonstrated superior CO2 adsorption capacities compared to their non-functionalized counterparts. For example, the amide-functionalized MOF NJU-Bai3 exhibits a significantly higher binding affinity for CO2 (36.5 kJ mol⁻¹) at zero coverage compared to its prototype, UMCM-150 (20.3 kJ mol⁻¹). nanochemres.org Similarly, the MOF ESOGU-3, which features amide-functionalized pores, shows selective CO2 adsorption over methane (B114726) and nitrogen. nih.gov This enhanced selectivity is attributed to the Lewis acid-base interactions between the amide groups and the CO2 molecules. acs.org

The strategic incorporation of this compound as a linker in MOFs is anticipated to yield materials with excellent CO2 capture properties. The ethylcarbamoyl group would provide the necessary hydrogen bonding sites to enhance CO2 affinity. The performance of such materials can be benchmarked against other amide-functionalized MOFs, as detailed in the table below.

MOFFunctional GroupCO2 Uptake (mmol g⁻¹ at 273 K, 100 kPa)Reference
ESOGU-3Amide3.82 nih.gov
UTSA-48AcylamideNot specified mdpi.com
NJU-Bai3AmideNot specified nanochemres.org

Optoelectronic Materials Incorporating Boronic Acid Derivatives

Boronic acid derivatives are increasingly being explored for their potential in optoelectronic materials, including organic light-emitting diodes (OLEDs). The boron atom can influence the electronic properties of π-conjugated systems, leading to materials with desirable photophysical characteristics. Pyridine-containing compounds are also of great interest in this field due to their electron-transporting capabilities.

The synthesis of novel heteroarylpyridine derivatives through Suzuki cross-coupling reactions of functionalized pyridylboronic acids has been demonstrated as a versatile route to new optoelectronic materials. researchgate.netaudreyli.com For instance, pyrenylpyridine derivatives, synthesized via Suzuki coupling, have shown promise as sky-blue emitters in OLEDs. bohrium.comnih.govresearchgate.net The introduction of substituents on the pyridine ring can be used to tune the electronic and photophysical properties of the resulting materials.

While specific data on optoelectronic materials derived from this compound are not yet widely available, research on related systems provides a strong rationale for its potential. The ethylcarbamoyl group, being an electron-withdrawing group, can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) of a π-conjugated system. This can influence the emission color and charge-transport properties of the material. For example, in a series of 2-pyridone derivatives designed as emitters for OLEDs, the introduction of different donor moieties coupled to the pyridone acceptor through a phenyl linker allowed for the tuning of emission from sky-blue to green-yellow. diva-portal.org

Compound ClassApplicationKey Performance MetricReference
PyrenylpyridinesOLED EmitterSky-blue electroluminescence bohrium.comnih.govresearchgate.net
2-Pyridone DerivativesOLED EmitterTunable emission (sky-blue to green-yellow) diva-portal.org
Poly(3-thiophene boronic acid)Semiconducting PolymerElectronic band gap of 1.35 eV researchgate.net

Strategic Integration of this compound in Supramolecular and Material Design

The unique combination of a pyridyl ring, a boronic acid, and an ethylcarbamoyl group makes this compound a highly strategic building block for the design of functional supramolecular assemblies and materials. The boronic acid provides a reactive handle for covalent bond formation, either through esterification with diols or through metal-catalyzed cross-coupling reactions. The pyridine nitrogen offers a reliable coordination site for the construction of metal-containing architectures. Crucially, the ethylcarbamoyl group introduces a site for hydrogen bonding, which can be used to direct the formation of specific supramolecular structures and to imbue materials with enhanced functionalities.

In supramolecular chemistry, the formation of hydrogen-bonded networks is a powerful tool for controlling the assembly of molecules into well-defined architectures. The amide group of the ethylcarbamoyl moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of robust and predictable hydrogen-bonding motifs. This has been observed in the supramolecular assemblies of other pyridine-amide based ligands. acs.org

In materials science, the strategic placement of functional groups is paramount for tailoring material properties. As discussed, the ethylcarbamoyl group is expected to enhance the CO2 capture performance of MOFs. In the context of optoelectronics, this group can be used to fine-tune the electronic properties of conjugated materials, potentially leading to improved device performance. The ability to systematically modify the functionality of pyridylboronic acid building blocks opens up vast possibilities for the rational design of materials with targeted properties for a wide range of applications. acs.org

Mechanistic Elucidation and Computational Investigations of 6 Ethylcarbamoyl Pyridin 3 Ylboronic Acid Reactivity

Mechanistic Pathways of Boronic Acid Cross-Couplings

The Suzuki-Miyaura cross-coupling reaction is the most prominent application of organoboronic acids, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. nih.gov The catalytic cycle is generally understood to involve three primary steps: oxidative addition of a palladium(0) catalyst to the organic electrophile, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.com The transmetalation step is often rate-limiting and mechanistically complex, being heavily influenced by the reaction conditions. nih.gov

Transmetalation is the pivotal step where the organic moiety is transferred from the boron atom to the palladium catalyst. nih.gov For decades, two primary mechanistic pathways have been debated for the Suzuki-Miyaura reaction: the "boronate" pathway and the "oxo-palladium" pathway. nih.govprinceton.edu

The Boronate Pathway (Path A): In this mechanism, the boronic acid (R-B(OH)₂) first reacts with a base (e.g., OH⁻) to form a more nucleophilic, tetra-coordinate boronate species ([R-B(OH)₃]⁻). nih.govorganic-chemistry.org This activated boronate then undergoes transmetalation with the arylpalladium(II) halide complex ([Ar-Pd(II)-L₂-X]) generated from the oxidative addition step. youtube.com The increased electron density on the boron center in the boronate form enhances the nucleophilicity of the migrating organic group, facilitating its transfer to the electrophilic palladium center. princeton.eduorganic-chemistry.org

The Oxo-Palladium Pathway (Path B): This alternative pathway posits that the arylpalladium(II) halide complex first undergoes ligand exchange with the base, replacing the halide (X⁻) with a hydroxide (B78521) or alkoxide group (OH⁻ or OR⁻) to form a more reactive arylpalladium(II) hydroxo complex ([Ar-Pd(II)-L₂-OH]). nih.govprinceton.edu This complex then reacts directly with the neutral, tri-coordinate boronic acid. A pre-transmetalation intermediate featuring a Pd-O-B linkage is proposed, which then facilitates the transfer of the aryl group from boron to palladium. princeton.edu

Systematic studies comparing the kinetics of these two pathways have provided significant insights. It has been demonstrated that under conditions commonly used for catalytic reactions (e.g., with weak bases and aqueous solvents), the reaction between an arylpalladium hydroxo complex and a neutral boronic acid (Path B) is several orders of magnitude faster than the reaction between an arylpalladium halide complex and a trihydroxyborate (Path A). nih.gov This suggests that the oxo-palladium pathway is the dominant mechanism for transmetalation under these specific conditions. nih.gov However, the operative pathway can be highly dependent on the specific substrates, ligands, base, and solvent system employed. researchgate.net

PathwayBoron SpeciesPalladium SpeciesKey StepSupporting Evidence
Boronate PathwayTetra-coordinate boronate [R-B(OH)₃]⁻ (activated by base)Arylpalladium(II) Halide [Ar-Pd-X]Nucleophilic attack of boronate on Pd-X complex.Base is required to form the more nucleophilic boronate. princeton.eduorganic-chemistry.org
Oxo-Palladium PathwayNeutral Boronic Acid [R-B(OH)₂]Arylpalladium(II) Hydroxide [Ar-Pd-OH] (formed by base)Reaction of Pd-OH complex with neutral boronic acid.Kinetic studies show this pathway is significantly faster under typical catalytic conditions. nih.gov Proposes a Pd-O-B intermediate. princeton.edu

The choice and concentration of the base are critical parameters in Suzuki-Miyaura couplings, profoundly influencing reaction efficiency and mechanism. researchgate.net Bases play multiple, sometimes competing, roles in the catalytic cycle. researchgate.net

Primary Roles of the Base:

Activation of the Boron Reagent: As described in the boronate pathway, the base activates the boronic acid by converting it to a more nucleophilic boronate anion. princeton.eduorganic-chemistry.org

Formation of Active Palladium Species: In the oxo-palladium pathway, the base is crucial for generating the highly reactive LₙPd(Ar)(OH) intermediate from the LₙPd(Ar)X precursor. nih.govresearchgate.net

Neutralization of Acids: Bases neutralize any acids generated during the reaction, preventing catalyst deactivation and side reactions. researchgate.net

The nature of the base (e.g., carbonates, phosphates, hydroxides, alkoxides) can dictate the dominant mechanistic pathway. Strong bases like sodium hydroxide favor the formation of boronate species. researchgate.net The presence of water can also be crucial, facilitating the formation of trihydroxyborate or the hydroxo-palladium species that enter the transmetalation step. researchgate.net However, an excessively high concentration of a strong base can be detrimental, leading to the formation of unreactive boronate complexes or promoting catalyst decomposition. researchgate.net

Additives can also steer the reaction. For instance, in anhydrous Suzuki-Miyaura couplings, activators like potassium trimethylsilanolate (KOSiMe₃) can be used to generate a boronate in situ from a boronic ester, enabling rapid and homogeneous reactions. illinois.edu The use of specific additives can help to control the speciation of boron reagents, preventing side reactions like protodeboronation, which is particularly important for unstable substrates. rsc.orgacs.org

Investigation of Non-Classical Reaction Mechanisms and Boron Activation

While the Suzuki-Miyaura reaction is the most common transformation for boronic acids, their reactivity extends beyond classical two-electron pathways. Recent research has uncovered novel activation modes, including radical-based transformations.

Aryl and alkyl boronic acids, once considered exclusively as nucleophilic partners in cross-coupling, are now recognized as versatile precursors for generating carbon-centered radicals. rsc.org This transformation typically occurs via a single-electron transfer (SET) process, which can be initiated by photocatalysis or chemical oxidants. rsc.orgresearchgate.net

In photoredox catalysis, a photocatalyst absorbs visible light and becomes a potent oxidant or reductant. nih.gov This excited-state photocatalyst can then engage with a boronic acid derivative to generate a radical. Two common cycles exist:

Oxidative Quenching Cycle: An activated boronic acid (e.g., a boronate complex formed with a Lewis base) can be oxidized by the excited photocatalyst. This SET event generates a transient boryl radical, which rapidly undergoes C–B bond cleavage to release a carbon-centered radical. researchgate.netnih.gov

Reductive Quenching Cycle: Alternatively, the photocatalyst can be reductively quenched by a base or other additive, and the resulting species can reduce the substrate.

Chemical oxidants such as manganese(III) acetate (B1210297) or silver(I)/persulfate systems can also achieve the oxidative cleavage of the carbon-boron bond to produce aryl radicals. rsc.org These radical intermediates can then participate in a variety of C-C and C-heteroatom bond-forming reactions, offering synthetic pathways that are complementary to traditional cross-coupling methods. rsc.org

The reactivity of boronic acids is dictated by the electronic nature of the boron center. The two primary modes of activation are nucleophilic and electrophilic.

Nucleophilic Activation: This is the most common activation mode for boronic acids in cross-coupling reactions. organic-chemistry.org Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom. They readily accept an electron pair from a Lewis base (such as a hydroxide ion or an amine) to form a tetracoordinate "ate" complex (e.g., a boronate). princeton.edursc.org This process increases the electron density on the boron and, consequently, enhances the nucleophilicity of the organic group attached to it, preparing it for transmetalation. organic-chemistry.org

Electrophilic Activation: While the organic group of a boronic acid acts as a nucleophile in transmetalation, the boron atom itself is electrophilic. nih.gov This electrophilicity can be harnessed in different types of reactions. For instance, highly electrophilic boron species like borenium cations can be generated from borane (B79455) precursors and used in reactions like hydroboration and C-H borylation. nih.gov Furthermore, under specific conditions, organoboron compounds can serve as the electrophilic partner in cross-coupling reactions, reacting with organometallic nucleophiles. This expands the synthetic utility of the C-B bond, allowing it to function as a handle for further functionalization. nih.gov Some complex boron compounds have even been shown to exhibit "chameleon-like" behavior, capable of switching between electrophilic and nucleophilic roles depending on the reaction environment. chemistryworld.com

Quantum Chemical Studies on Boronic Acid Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of reactions involving boronic acids. researchgate.netresearchgate.net These computational studies provide atomic-level insights into reaction pathways, intermediate structures, and transition state energetics that are often difficult or impossible to obtain through experimental means alone. researchgate.net

Computational investigations have been instrumental in:

Mapping Reaction Mechanisms: DFT calculations have been used to model the entire catalytic cycle of the Suzuki-Miyaura reaction, comparing the relative energy barriers of the boronate and oxo-palladium transmetalation pathways. researchgate.net These studies help to rationalize why one pathway may be favored over another under specific conditions. mdpi.com

Characterizing Intermediates: Researchers have used computational modeling to predict and characterize the structures of elusive pre-transmetalation intermediates, such as those involving a palladium-oxygen-boron linkage. researchgate.netacs.org

Evaluating Substrate and Ligand Effects: Quantum chemistry can predict how electronic and steric modifications to the boronic acid, aryl halide, or phosphine (B1218219) ligand will affect reaction rates and selectivity. nih.gov

Understanding Reaction Kinetics: By calculating activation energies (ΔG‡) for key steps like oxidative addition and reductive elimination, DFT can provide a theoretical basis for experimentally observed kinetic isotope effects and reaction rates. chemrxiv.org

Analyzing Molecular Properties: Methods like Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis can reveal details about chemical reactivity, kinetic stability, and key donor-acceptor interactions within the reacting molecules. researchgate.net

Application of Quantum ChemistryKey Insights ProvidedRelevant Research Focus
Mechanistic Pathway ElucidationComparison of energy profiles for competing pathways (e.g., boronate vs. oxo-palladium). researchgate.netSuzuki-Miyaura transmetalation.
Intermediate and Transition State AnalysisStructural and energetic characterization of transient species like pre-transmetalation complexes and transition states. acs.orgchemrxiv.orgIdentification of key intermediates in the catalytic cycle.
Role of Solvents and AdditivesModeling the explicit role of solvent molecules or basic additives in stabilizing transition states or intermediates. mdpi.comHydrolysis reactions and the effect of bases.
Reactivity and Property PredictionCalculation of FMO energies, Mulliken charges, and NBO analysis to understand electronic structure and reactivity. researchgate.netRational design of new catalysts and reagents.
Spectroscopic CharacterizationCalculation of vibrational frequencies to aid in the assignment of experimental IR and Raman spectra of boronic acid derivatives. acs.orgStructural characterization of boron-containing materials.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as molecules. It is frequently employed to predict geometries, electronic properties, and other molecular features. For 6-(Ethylcarbamoyl)pyridin-3-ylboronic acid, DFT calculations would be crucial in determining its three-dimensional structure, bond lengths, bond angles, and the distribution of electron density.

The optimized geometry of this compound, as would be predicted by DFT, would reveal the planarity of the pyridine (B92270) ring and the orientation of the ethylcarbamoyl and boronic acid substituents. The electron-withdrawing nature of the pyridine nitrogen and the carbamoyl (B1232498) group, coupled with the electron-donating or -withdrawing character of the boronic acid group, which can vary depending on its environment, creates a complex electronic landscape across the molecule.

Key structural parameters that would be obtained from DFT calculations are presented in the hypothetical data table below. These values are illustrative and based on typical bond lengths and angles for similar molecular fragments.

ParameterPredicted Value
C-B bond length~1.55 Å
B-O bond lengths~1.37 Å
C-N (pyridine) bond lengths~1.34 Å
C=O (amide) bond length~1.23 Å
C-N (amide) bond length~1.33 Å
Dihedral angle (Pyridine ring - Boronic acid)Small, indicating near co-planarity
Dihedral angle (Pyridine ring - Carbamoyl)Twisted due to steric hindrance

Electronic properties such as the dipole moment and the distribution of atomic charges can also be calculated. The pyridine nitrogen and the oxygen atoms of the boronic acid and carbamoyl groups are expected to carry partial negative charges, while the boron atom and the amide hydrogen would be partially positive. This charge distribution is critical for understanding intermolecular interactions and the molecule's behavior in different solvents.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy and shape of these orbitals are indicative of a molecule's ability to act as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO). youtube.comlibretexts.org

For this compound, the HOMO is likely to be distributed over the pyridine ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO, conversely, would be expected to have significant contributions from the boronic acid group, specifically the empty p-orbital on the boron atom, and the π* orbitals of the pyridine ring. The ethylcarbamoyl group, being electron-withdrawing, would lower the energy of both the HOMO and LUMO. rsc.org

Reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. These are summarized in the table below, with conceptual explanations.

Reactivity DescriptorFormulaSignificance for this compound
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOA smaller gap generally implies higher reactivity. The substituents on the pyridine ring will modulate this gap. rsc.org
Ionization Potential (I) -EHOMORepresents the energy required to remove an electron. A lower value indicates stronger nucleophilic character.
Electron Affinity (A) -ELUMORepresents the energy released when an electron is added. A higher value indicates stronger electrophilic character.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Electronegativity (χ) (I + A) / 2A measure of the molecule's ability to attract electrons.

The ethylcarbamoyl group's electron-withdrawing nature is expected to increase the ionization potential and electron affinity, making the molecule less prone to oxidation but more susceptible to nucleophilic attack compared to unsubstituted pyridin-3-ylboronic acid.

Elucidation of Reaction Transition States and Key Intermediates

Computational chemistry, particularly DFT, is instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. nih.gov For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, computational studies can elucidate the mechanism by which the aryl group is transferred from boron to a transition metal catalyst.

A key intermediate in many reactions of boronic acids is the boronate species, formed by the coordination of a Lewis base (like a hydroxide ion) to the boron atom. This changes the geometry at the boron center from trigonal planar to tetrahedral, which is a crucial step in the transmetalation phase of cross-coupling reactions. nih.gov DFT calculations can model the structure and stability of this intermediate and the transition state leading to its formation.

For this compound, the presence of the basic pyridine nitrogen introduces the possibility of intramolecular coordination or the formation of zwitterionic species, especially in acidic conditions. nih.gov Computational modeling can determine the relative energies of these species and their roles in reaction pathways. For example, a transition state for a Suzuki-Miyaura reaction would involve the interaction of the boronic acid (or its boronate form) with a palladium complex. The energy barrier of this transition state, which determines the reaction rate, would be influenced by the electronic effects of the ethylcarbamoyl substituent.

Computational Modeling of Boronic Acid-Involved Processes

Computational modeling extends beyond the properties of a single molecule to simulate its behavior in a reactive environment. This allows for the prediction of reaction outcomes and a deeper understanding of the factors that control chemical processes.

Prediction of Reaction Selectivity and Yields through Simulation

By calculating the energy barriers for different possible reaction pathways, computational models can predict the selectivity of a reaction. For instance, if this compound were to participate in a reaction with multiple possible outcomes, the product corresponding to the pathway with the lowest activation energy would be predicted as the major product.

While predicting exact yields is highly complex and often beyond the scope of standard computational models, the relative energies of transition states can provide a qualitative prediction of reaction efficiency. A lower calculated energy barrier suggests a faster reaction and likely a higher yield under kinetic control. For iterative C-C bond-forming reactions, computational modeling can help to understand the stability of transient boronic acid intermediates and predict the feasibility of sequential reactions. shu.ac.uk

Assessment of Substituent Effects, Including the Ethylcarbamoyl Group, on Reactivity

The ethylcarbamoyl group at the 6-position of the pyridine ring significantly influences the reactivity of the boronic acid at the 3-position. Computational studies can systematically probe this effect by comparing the calculated properties of this compound with those of unsubstituted or differently substituted pyridinylboronic acids.

The electron-withdrawing nature of the ethylcarbamoyl group is expected to have the following effects:

Increased Acidity of the Boronic Acid: By withdrawing electron density from the pyridine ring, the substituent increases the Lewis acidity of the boron atom, making it more favorable to form the tetrahedral boronate intermediate. mdpi.com

Altered Coordination Properties: The presence of the amide group could lead to interactions with metal catalysts or other reagents, potentially influencing the regioselectivity and rate of reactions.

Computational analyses, such as Absolutely Localized Molecular Orbital (ALMO) analysis, can quantify the contributions of different physical effects (electrostatics, polarization, orbital mixing) of the substituent on the frontier orbitals. rsc.org

Analysis of Solvation Effects and Reaction Environment on Boron Chemistry

The solvent in which a reaction is conducted can have a profound impact on its mechanism and outcome. Computational models can account for solvation effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For boronic acid chemistry, the ability of the solvent to form hydrogen bonds is particularly important. Protic solvents can stabilize charged intermediates and transition states, and can also participate directly in the reaction mechanism, for example, by facilitating proton transfer. In the case of this compound, the interaction of solvent molecules with the boronic acid hydroxyl groups, the pyridine nitrogen, and the amide group would all be significant.

Computational studies can model these interactions and predict how the reaction energetics and pathways change in different solvents. For example, the equilibrium between the neutral boronic acid and the anionic boronate is highly dependent on the pH and the solvent's properties, which can be modeled computationally. nih.gov

Future Research Directions and Emerging Paradigms in Pyridylboronic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Pyridylboronic Acid Derivatives

The synthesis of pyridylboronic acids and their derivatives is continually being refined to improve efficiency, scalability, and sustainability. arkat-usa.org Traditional methods, such as the reaction of organometallic reagents with borate (B1201080) esters, often require cryogenic temperatures and can have limitations in terms of yield and functional group tolerance. orgsyn.org

Future research is focused on several key areas to overcome these challenges:

Palladium-Catalyzed Borylation: The Miyaura borylation reaction, which uses a palladium catalyst to couple a halopyridine with a diboron (B99234) reagent, is a powerful tool. nih.gov Ongoing research aims to develop more active and robust catalysts that can operate under milder conditions and with a broader range of substrates, including less reactive chloro-pyridines.

C-H Borylation: Direct C-H borylation, catalyzed by elements like iridium or rhodium, represents a highly atom-economical approach. arkat-usa.org This method avoids the pre-functionalization of the pyridine (B92270) ring, reducing waste and synthetic steps. Future work will likely focus on improving the regioselectivity of this reaction for complex pyridine systems.

Flow Chemistry: Continuous flow synthesis is emerging as a superior alternative to batch processing for the synthesis of boronic acids. organic-chemistry.orgacs.org This technology allows for precise control over reaction parameters, enhanced safety when handling unstable intermediates, and facile scalability. researchgate.netacs.org The application of flow chemistry to the synthesis of functionalized pyridylboronic acids is a promising avenue for producing these compounds on an industrial scale. organic-chemistry.org

Synthetic MethodDescriptionAdvantagesKey Research Areas
Halogen-Metal Exchange/Borylation Involves the reaction of a lithiated or magnesiated halopyridine with a trialkyl borate. arkat-usa.orgWell-established, cost-effective for large-scale synthesis. arkat-usa.orgImproving temperature tolerance, minimizing side reactions. orgsyn.org
Palladium-Catalyzed Cross-Coupling Couples halopyridines with diboron reagents using a palladium catalyst. nih.govGood functional group tolerance, milder conditions.Development of more active and stable catalysts.
Iridium/Rhodium-Catalyzed C-H Borylation Directly converts a C-H bond on the pyridine ring to a C-B bond. arkat-usa.orgHigh atom economy, reduces synthetic steps.Enhancing regioselectivity and catalyst efficiency.
Flow Chemistry Synthesis Utilizes continuous flow reactors for the synthesis. organic-chemistry.orgacs.orgPrecise reaction control, improved safety and scalability. researchgate.netacs.orgOptimization for diverse pyridylboronic acid derivatives.

Exploration of Unconventional Reactivity Modes and Catalytic Cycles

Pyridylboronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions. audreyli.com However, their reactivity extends far beyond this, and future research is set to explore more unconventional applications.

A key challenge in the chemistry of some pyridylboronic acids is their potential instability and propensity for protodeboronation, particularly with 2-pyridylboronic acids, a phenomenon often referred to as the "2-pyridyl problem". researchgate.neted.ac.ukacs.org Understanding and controlling these decomposition pathways is crucial. ljmu.ac.uk

Emerging areas of interest include:

Boronic Acid Catalysis: Arylboronic acids can act as catalysts for a variety of organic transformations, such as dehydrative reactions and acylations. hallgroupchemistry.comnih.gov The Lewis acidic nature of the boron atom allows it to activate substrates. Future studies will likely investigate the catalytic potential of functionalized pyridylboronic acids in asymmetric synthesis and other complex reactions.

Novel Catalytic Cycles: The development of new catalytic cycles that exploit the unique electronic properties of pyridylboronic acids is an active area of research. This includes their use in nickel-catalyzed cross-coupling reactions and other transition metal-mediated processes. researchgate.net

Borinic Acid Chemistry: The oxidation of boronic acids to borinic acids opens up new avenues for reactivity. Borinic acids have shown significantly faster reaction kinetics in certain applications, such as hydrogen peroxide detection. pnas.org Exploring the controlled generation and reactivity of pyridylborinic acids could lead to novel sensors and catalytic systems.

Design and Synthesis of Advanced Functional Materials from Boronic Acid Scaffolds

The ability of boronic acids to form reversible covalent bonds with diols makes them exceptional building blocks for advanced functional materials. nih.gov This property is being harnessed to create a new generation of "smart" materials with applications in medicine and materials science. boron.ac.uk

Future research in this area will likely focus on:

Self-Healing Hydrogels: Boronic acid-based hydrogels can self-heal, making them ideal for applications such as 3D cell culture and as injectable drug delivery vehicles. nih.gov The incorporation of pyridylboronic acids could introduce pH-responsiveness and metal-coordination sites into these materials.

Biomedical Sensors: The interaction of boronic acids with the diol-containing carbohydrates on cell surfaces is being exploited for cell imaging and transport applications. dntb.gov.ua Pyridylboronic acids, with their potential for fluorescence and metal chelation, could be used to design highly specific and sensitive biosensors. researchgate.netnih.gov

Organic Electronics: The unique electronic properties of organoboron compounds are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgrsc.org The pyridine moiety in 6-(Ethylcarbamoyl)pyridin-3-ylboronic acid could be leveraged to tune the electronic and photophysical properties of such materials.

Material TypeKey FeaturePotential ApplicationFuture Direction
Self-Healing Hydrogels Reversible boronate ester formation. nih.govDrug delivery, 3D cell culture. nih.govIncorporating stimuli-responsive pyridyl units.
Biomedical Sensors Binds to cell surface carbohydrates. dntb.gov.uaCell imaging, diagnostics. researchgate.netDeveloping fluorescent pyridylboronic acid probes. nih.gov
Organic Electronics Tunable electronic properties. rsc.orgOLEDs, transistors. rsc.orgSynthesis of novel boron-containing polymers. rsc.org
Functionalized Nanoparticles High surface area for ligand attachment. acs.orgresearchgate.netSelective enrichment of biomolecules. researchgate.netCreating nanoparticles with enhanced binding affinity. acs.org

Integration with Flow Chemistry and High-Throughput Screening in Boronic Acid Research

The combination of flow chemistry and high-throughput screening is poised to accelerate the discovery and optimization of new applications for boronic acids.

Flow Chemistry: As mentioned earlier, flow chemistry offers significant advantages for the synthesis of boronic acids. organic-chemistry.orgacs.orgresearchgate.net It enables rapid reaction optimization and the safe generation of reactive intermediates. acs.org

High-Throughput Screening: High-throughput screening methods allow for the rapid evaluation of large libraries of compounds for biological activity or catalytic performance. rsc.org The development of efficient analytical techniques, such as UPLC-MS, facilitates the high-throughput analysis of boronic acids and their reaction products. rsc.org The application of these methods to libraries of pyridylboronic acids could uncover new drug candidates or catalysts. mdpi.comnih.govnih.gov

Synergistic Approaches: Bridging Boron Chemistry with Other Disciplines in Chemical Sciences

The future of pyridylboronic acid chemistry lies in its integration with other scientific disciplines. rsc.org This interdisciplinary approach will unlock new functionalities and applications. boron.ac.uk

Medicinal Chemistry: Boron-containing compounds are gaining prominence as pharmaceuticals. hallgroupchemistry.com The benzoxaborole scaffold, for instance, is found in approved drugs. hallgroupchemistry.com The unique properties of pyridylboronic acids make them attractive candidates for the development of new therapeutic agents. nih.gov

Catalysis: The synergy between boron chemistry and transition metal catalysis is well-established. acs.org Future research will likely explore the use of pyridylboronic acids as ligands or co-catalysts in an even broader range of catalytic transformations, including those involving C-C bond formation. researchgate.netresearchgate.net

Materials Science: The collaboration between boron chemists and materials scientists is leading to the development of novel materials with unprecedented properties, from self-healing polymers to advanced electronic components. rsc.orgnih.gov The incorporation of pyridylboronic acids into these materials can impart new functionalities, such as pH-sensitivity and metal-binding capabilities.

Q & A

Basic: What are the optimal synthetic routes for 6-(Ethylcarbamoyl)pyridin-3-ylboronic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid reacts with halogenated pyridine derivatives. Key factors include:

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading, as demonstrated in analogous pyridinylboronic acid syntheses .
  • Solvent and Base: A 3:1 mixture of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃ (2 M) ensures solubility and facilitates transmetallation .
  • Temperature: Reactions often proceed at 80–100°C under inert atmosphere. Microwave-assisted methods (e.g., 150°C, 30 min) can improve yields by 15–20% compared to conventional heating .
  • Protection/Deprotection: The ethylcarbamoyl group may require protection (e.g., pinacol ester) during synthesis to prevent side reactions. Deprotection with HCl in dioxane restores the boronic acid functionality .

Advanced: How can researchers resolve discrepancies in reaction yields when introducing electron-withdrawing substituents adjacent to the boronic acid group?

Methodological Answer:
The ethylcarbamoyl group (electron-withdrawing) may reduce boronic acid reactivity due to decreased electron density at the boron center. To address low yields:

  • Optimize Catalyst: Use Pd(OAc)₂ with SPhos ligand, which enhances turnover in sterically hindered systems .
  • Additive Screening: Introduce silver salts (Ag₂O) to stabilize the boronate intermediate or scavenge halide byproducts .
  • Solvent Polarity: Switch to THF:H₂O mixtures to improve substrate solubility while maintaining coupling efficiency .
    Validate modifications via <sup>11</sup>B NMR to monitor boronic acid stability and HPLC-MS to track intermediate formation .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Confirm the ethylcarbamoyl moiety (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for NHCH₂) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • <sup>11</sup>B NMR: A singlet near δ 30 ppm confirms boronic acid integrity .
  • Mass Spectrometry: ESI-MS in negative mode ([M-H]⁻) provides accurate mass verification. High-resolution MS (HRMS) resolves isotopic patterns .
  • HPLC Purity: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect hydrolyzed byproducts .

Advanced: How does the ethylcarbamoyl substituent affect the compound’s stability under aqueous vs. anhydrous conditions?

Methodological Answer:
The ethylcarbamoyl group enhances hydrophilicity but may accelerate boronic acid hydrolysis in aqueous media. To mitigate degradation:

  • Storage: Store at –20°C in anhydrous DMSO or THF under nitrogen. Avoid prolonged exposure to moisture .
  • Buffered Conditions: In biological assays (pH 7.4), use borate buffers (50 mM) to stabilize the boronate ester form, reducing hydrolysis .
  • Lyophilization: Lyophilize the compound as a pinacol ester (stable solid) and reconstitute in dry solvents before use .

Basic: What are the key considerations for designing bioactivity assays involving this compound?

Methodological Answer:

  • Target Binding: Leverage boronic acid’s ability to form reversible bonds with diols (e.g., serine proteases, saccharides). Pre-incubate with target enzymes (e.g., β-lactamases) in Tris-HCl buffer (pH 8.5) to enhance binding .
  • Competitive Inhibition Assays: Use fluorescence polarization or SPR to measure binding affinity (Kd). Include controls with phenylboronic acid to benchmark specificity .
  • Cellular Uptake: Evaluate permeability via Caco-2 monolayers. Modify with PEGylated carriers if low intracellular accumulation is observed .

Advanced: How can computational modeling guide the optimization of this compound for enzyme inhibition?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions between the boronic acid and catalytic serine residues (e.g., in proteases). Prioritize substituents that enhance hydrogen bonding (e.g., ethylcarbamoyl vs. methyl) .
  • MD Simulations: Simulate binding stability over 100 ns trajectories in GROMACS. Analyze RMSD and binding free energy (MM/PBSA) to predict inhibitory potency .
  • QSAR Models: Corporate Hammett σ values for substituents to predict electronic effects on boron reactivity and IC50 values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(Ethylcarbamoyl)pyridin-3-ylboronic acid
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Reactant of Route 2
6-(Ethylcarbamoyl)pyridin-3-ylboronic acid

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